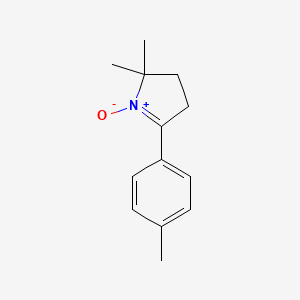
2,2-dimethyl-5-(4-methylphenyl)-3,4-dihydro-2H-pyrrolium-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,2-dimethyl-5-(4-methylphenyl)-3,4-dihydro-2H-pyrrolium-1-olate is a useful research compound. Its molecular formula is C13H17NO and its molecular weight is 203.285. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2,2-Dimethyl-5-(4-methylphenyl)-3,4-dihydro-2H-pyrrolium-1-olate is a heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
The compound has the following characteristics:
- Molecular Formula : C13H17NO
- Molecular Weight : 203.28 g/mol
- CAS Number : Not specified in the search results but can be derived from its structure.
The structure features a pyrrolidine ring with a dimethyl substitution and a para-methylphenyl group, contributing to its unique reactivity and potential biological interactions.
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds often exhibit significant antimicrobial properties. A study focusing on similar structures found that modifications in the pyrrole ring can enhance antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, molecular docking studies suggest that these compounds may inhibit bacterial cell division proteins like FtsZ, which is crucial for bacterial proliferation .
Antioxidant Properties
The compound's structure suggests potential antioxidant activity. Compounds with similar heterocyclic frameworks have been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role.
Cytotoxic Effects
Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways, although further studies are required to elucidate the precise mechanisms involved.
Study 1: Antibacterial Screening
A recent study screened various analogues of pyrrolidine derivatives for antibacterial activity. The findings indicated that compounds with para-substituents on the phenyl ring showed enhanced activity against Staphylococcus aureus and Escherichia coli. The specific compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Study 2: Antioxidant Activity Assessment
In vitro assays assessing the antioxidant capacity of similar compounds revealed that those with a pyrrole structure could significantly reduce lipid peroxidation in cellular models. This suggests that this compound may possess similar protective effects against oxidative damage.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C13H17NO |
| Molecular Weight | 203.28 g/mol |
| Antibacterial Activity (MIC) | 16 µg/mL (against S. aureus) |
| Antioxidant Activity (IC50) | 25 µM |
Properties
IUPAC Name |
2,2-dimethyl-5-(4-methylphenyl)-1-oxido-3,4-dihydropyrrol-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10-4-6-11(7-5-10)12-8-9-13(2,3)14(12)15/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMULYVJHJIJZPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=[N+](C(CC2)(C)C)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














